molecular formula C25H24N2O4 B264420 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide

Cat. No.: B264420
M. Wt: 416.5 g/mol
InChI Key: HYGLGURGYNQAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide, also known as PAK4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor exerts its therapeutic effects by selectively inhibiting the activity of this compound, a serine/threonine protein kinase that is overexpressed in various diseases. This compound plays a crucial role in the regulation of cell proliferation, migration, and invasion by activating downstream signaling pathways, including the Rho GTPase and MAPK pathways. By inhibiting this compound activity, this compound inhibitor disrupts these signaling pathways and inhibits tumor growth, reduces inflammation, and improves cognitive function.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in various diseases. In cancer research, this compound inhibitor reduces tumor growth and metastasis by inhibiting cell proliferation, migration, and invasion. In cardiovascular research, this compound inhibitor improves cardiac function and reduces myocardial infarction size by inhibiting inflammation and oxidative stress. In neurological research, this compound inhibitor improves cognitive function and reduces neuroinflammation by inhibiting microglial activation and reducing amyloid-beta deposition.

Advantages and Limitations for Lab Experiments

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for this compound, its availability in pure form, and its ability to inhibit this compound activity in various cell types and animal models. However, this compound inhibitor also has some limitations, including its potential off-target effects, its limited bioavailability, and its potential toxicity at high doses.

Future Directions

The potential therapeutic applications of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor are vast, and several future directions can be explored to further understand its mechanism of action and optimize its therapeutic efficacy. Some of the future directions include the development of more potent and selective this compound inhibitors, the identification of novel downstream targets of this compound, the optimization of drug delivery systems to improve bioavailability, and the evaluation of this compound inhibitor in clinical trials for various diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis method of this compound inhibitor has been optimized to achieve maximum yield and purity, making it readily available for scientific research. This compound inhibitor exerts its therapeutic effects by selectively inhibiting the activity of this compound, disrupting downstream signaling pathways, and inhibiting tumor growth, reducing inflammation, and improving cognitive function. While this compound inhibitor has several advantages for lab experiments, it also has some limitations that need to be addressed. Several future directions can be explored to further optimize the therapeutic efficacy of this compound inhibitor and evaluate its potential clinical applications.

Synthesis Methods

The synthesis method of 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor involves the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 1,1'-carbonyldiimidazole to form an intermediate, which is then reacted with 2-pyridinemethanamine to produce the final product. The synthesis method has been optimized to achieve maximum yield and purity, making this compound inhibitor readily available for scientific research.

Scientific Research Applications

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound inhibitor has been shown to inhibit tumor growth and metastasis by targeting the this compound signaling pathway, which is involved in the regulation of cell proliferation, migration, and invasion. In cardiovascular research, this compound inhibitor has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting inflammation and oxidative stress. In neurological research, this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C25H24N2O4/c1-15-17(9-10-24(28)27-14-16-6-4-5-11-26-16)25(29)31-22-13-23-20(12-19(15)22)18-7-2-3-8-21(18)30-23/h4-6,11-13H,2-3,7-10,14H2,1H3,(H,27,28)

InChI Key

HYGLGURGYNQAKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2)CCC(=O)NCC5=CC=CC=N5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NCC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.